

The Multifaceted Biological Profile of 2-Chlorobenzonitrile Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	2-Chlorobenzonitrile	
Cat. No.:	B047944	Get Quote

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of chemical scaffolds is paramount for designing novel therapeutic agents. This guide provides a comparative analysis of **2-Chlorobenzonitrile** derivatives, exploring their anticancer, antimicrobial, and anti-inflammatory potential. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate the rational design of next-generation therapeutics based on the **2-chlorobenzonitrile** core.

The **2-chlorobenzonitrile** scaffold, characterized by a benzene ring substituted with a chlorine atom and a nitrile group at positions 2 and 1, respectively, serves as a versatile platform for developing a wide range of biologically active compounds. The electronic properties of the chlorine and nitrile groups, along with the potential for substitution at other positions on the benzene ring, allow for the fine-tuning of physicochemical properties and biological targets. This guide delves into the SAR of these derivatives, offering insights into how structural modifications influence their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of **2-chlorobenzonitrile** have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines. The primary mechanisms of action often involve the disruption of fundamental cellular processes such as tubulin polymerization and the inhibition of key signaling kinases.







A notable class of anticancer compounds derived from a related scaffold, 2-phenylacrylonitrile, demonstrates the potent effect of specific substitutions. For instance, compound 1g2a, a 2-phenylacrylonitrile derivative, exhibits remarkable inhibitory activity against HCT116 (colon cancer) and BEL-7402 (hepatocellular carcinoma) cells, with IC50 values in the nanomolar range.[1] This high potency is attributed to its ability to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

The SAR of these derivatives reveals that the nature and position of substituents on the phenyl rings are crucial for their anticancer activity. For example, the presence of a 3,4,5-trimethoxyphenyl group, a common feature in many tubulin inhibitors, significantly enhances potency.[1] Furthermore, the substitution on the second phenyl ring also plays a critical role, with different groups modulating the activity against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

To illustrate the SAR of **2-chlorobenzonitrile** and related derivatives, the following table summarizes the cytotoxic activity of selected compounds against various cancer cell lines.

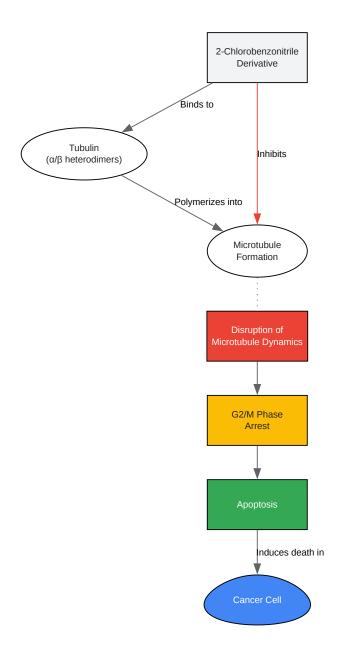


Compound ID	Derivative Class	R Group (Position)	Cell Line	IC50 (μM)	Reference
1g2a	2- Phenylacrylo nitrile	3,4,5- trimethoxy (Ring A), 4- dimethylamin o (Ring B)	HCT116	0.0059	[1]
1g2a	2- Phenylacrylo nitrile	3,4,5- trimethoxy (Ring A), 4- dimethylamin o (Ring B)	BEL-7402	0.0078	[1]
Benzofuran- nicotinonitrile 2	Benzofuran- nicotinonitrile	-	HePG2	16.08	[2]
Benzofuran- nicotinonitrile 8	Benzofuran- nicotinonitrile	-	HCT-116	8.81	[2]
Benzofuran- nicotinonitrile 8	Benzofuran- nicotinonitrile	-	MCF-7	8.36	[2]

Signaling Pathway: Tubulin Polymerization Inhibition

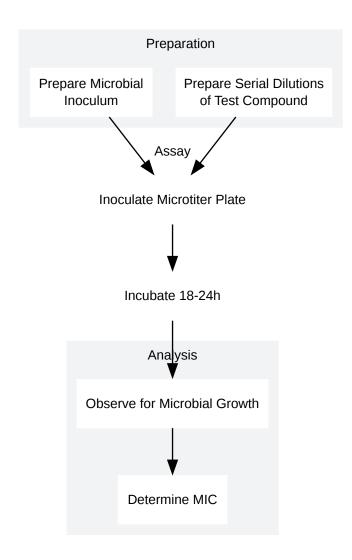
The inhibitory effect of certain **2-chlorobenzonitrile** derivatives on tubulin polymerization is a key mechanism behind their anticancer activity. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest and apoptosis.



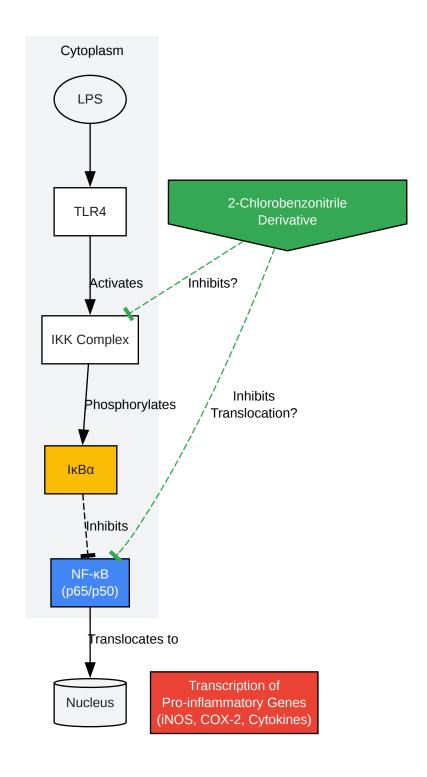












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References

- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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